molecular formula C4H9NO2S2 B1231897 2-(2-Aminoethyldisulfanyl)acetic acid CAS No. 638-43-7

2-(2-Aminoethyldisulfanyl)acetic acid

Cat. No.: B1231897
CAS No.: 638-43-7
M. Wt: 167.3 g/mol
InChI Key: BQRGTQZYMKFACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethyldisulfanyl)acetic acid is an organic compound with the molecular formula C4H9NO2S2. It is known for its unique structure, which includes a disulfide bond and an amino group. This compound is used in various scientific research fields due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyldisulfanyl)acetic acid typically involves the reaction of cysteamine with mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyldisulfanyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Aminoethyldisulfanyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyldisulfanyl)acetic acid involves its ability to participate in redox reactions. The disulfide bond can be reduced to form thiols, which can then interact with various molecular targets and pathways. This compound is known to affect cellular redox balance and has been studied for its potential antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its disulfide bond, which imparts distinctive chemical properties and reactivity. This makes it valuable in various research applications, particularly in studies involving redox reactions and antioxidant activity .

Properties

CAS No.

638-43-7

Molecular Formula

C4H9NO2S2

Molecular Weight

167.3 g/mol

IUPAC Name

2-(2-aminoethyldisulfanyl)acetic acid

InChI

InChI=1S/C4H9NO2S2/c5-1-2-8-9-3-4(6)7/h1-3,5H2,(H,6,7)

InChI Key

BQRGTQZYMKFACX-UHFFFAOYSA-N

SMILES

C(CSSCC(=O)O)N

Canonical SMILES

C(CSSCC(=O)O)N

Key on ui other cas no.

638-43-7

Synonyms

aminoethyldithioacetic acid

Origin of Product

United States

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